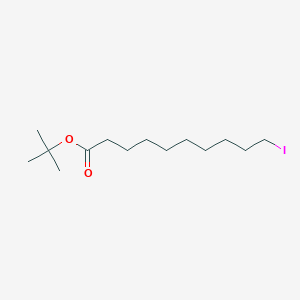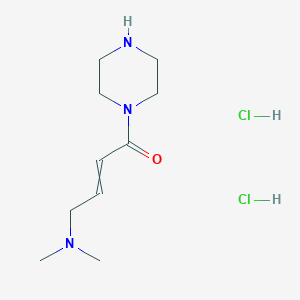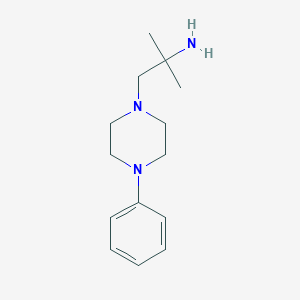
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine
Descripción general
Descripción
“2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine” is a chemical compound with the molecular formula C14H23N3 . It has a molecular weight of 233.35 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The Infrared (IR) spectrum of a similar compound shows the following peaks: N–H stretch: 3481.78 cm−1, C–H aromatic: 3038.96 cm−1, C–H aliphatic: 2809.86 cm−1, C–H aliphatic bend (CH2): 1433.42 cm−1, C=C stretch: 1601.73 cm−1, C–N aromatic: 1233.37 cm−1 .Aplicaciones Científicas De Investigación
Design and Synthesis of Derivatives :
- The synthesis of novel derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide, characterized by 1H NMR, IR, and MS, demonstrates the compound's versatility in creating new chemical entities Yang Jing (2010).
Antibacterial and Antifungal Activities :
- Synthesized Mannich bases from N'-(2-HYDROXY PHENYL)-N'-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as antimicrobial and antifungal activities Angamuthu N, Ahamed Sulthan J, Senthilraja A (2021).
Computational and Structural Studies :
- An extensive computational study using density functional theory (DFT) and TDDFT method provided insights into the electronic structures and properties of several cathinones, including derivatives of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek (2011).
Crystallographic Analysis :
- Crystallographic studies on analogues like N-[3′-(4″-methylpiperazin-1″-yl)propyl]-N-{5-(4′′′-cyanophenyl)bicyclo[3.1.0]hexan-2-yl}amine dihydrochloride revealed detailed structural information crucial for understanding molecular interactions K. Christensen et al. (2011).
Potential Therapeutic Applications :
- Research on poly(amido-amine)s carrying two ter-amino groups and one carboxyl group per repeating unit, synthesized from 2-methylpiperazine, indicated potential applications in endosomolytic therapies P. Ferruti et al. (2000).
- Synthesis of novel carboxylic acid amides containing an N-methylpiperazine fragment showed potential utility in the development of antileukemic agents like imatinib E. Koroleva et al. (2011).
Tuberculostatic Activity :
- Some derivatives exhibited tuberculostatic activity, with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml H. Foks et al. (2004).
Inhibitory Activity Against Kinases and Anticancer Potential :
- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity Deepti Sharma et al. (2010).
α1 Receptor Antagonistic Activity :
- Synthesized derivatives demonstrated potent α1 receptor antagonistic activity, indicating potential applications in targeted therapies J. Hon (2013).
Propiedades
IUPAC Name |
2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCSGDLYUIWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



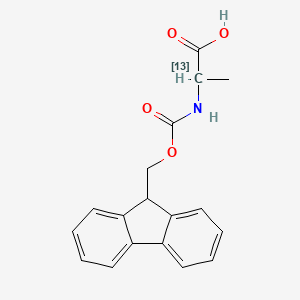
![2-[4-Fluoro-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1416026.png)
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)
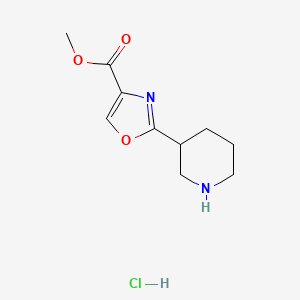
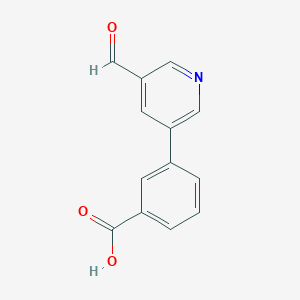
![4-(4-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416033.png)
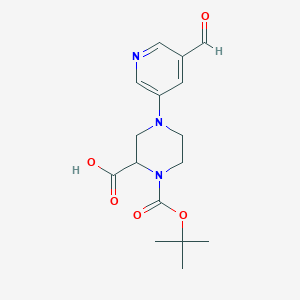
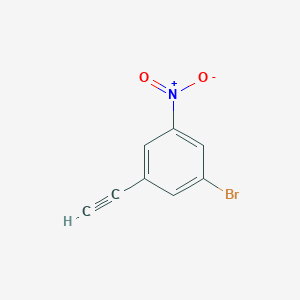

![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)
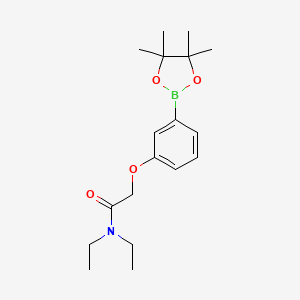
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1416041.png)
